Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H12O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate typically involves the reaction of 4-methoxyphenylboronic acid with 2-bromothiophene-4-carboxylic acid methyl ester under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is scalable and can be adapted for industrial synthesis, given its mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing esters to alcohols.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate is not well-defined. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its aromatic and ester functional groups. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl thiophene-2-carboxylate: Similar structure but lacks the 4-methoxyphenyl group.
4-Methylthiophene-2-carboxylate: Similar structure but has a methyl group instead of a methoxyphenyl group.
Thiophene-2-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate is unique due to the presence of both a methoxyphenyl group and a thiophene ring, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H12O3S |
---|---|
Molecular Weight |
248.30 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H12O3S/c1-15-11-5-3-9(4-6-11)10-7-12(17-8-10)13(14)16-2/h3-8H,1-2H3 |
InChI Key |
SAOYXGRSZLKPPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2)C(=O)OC |
Origin of Product |
United States |
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